N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C14H10N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials and for their biological potential . A structural study has been carried out on N - (1,3-benzothiazol-2-yl)-4- (halogenobenzenesulfonyl)-hydrazides .Chemical Reactions Analysis
Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .Scientific Research Applications
Anti-Inflammatory Properties
Benzothiazole derivatives have been studied for their potential anti-inflammatory effects. Novel compounds synthesized from benzothiazole have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . These findings suggest that N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide could be a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
The benzothiazole moiety is known to possess antimicrobial properties. Research has indicated that benzothiazole derivatives can act as bacterial DNA gyrase B inhibitors, which is crucial in the replication of bacterial DNA . This property could be harnessed to develop new antibiotics that target resistant strains of bacteria.
Antitumor and Cytotoxic Activity
Compounds containing the benzothiazole structure have been evaluated for their antitumor and cytotoxic activities. These compounds have shown potential in inhibiting the proliferation of various cancer cell lines, indicating that N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide could be explored further for cancer treatment applications .
Neuroprotective Effects
Thiazole derivatives have been associated with neuroprotective effects. They have been studied for their potential to protect neuronal cells against damage and degeneration. This could lead to applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Optical Materials
Benzothiazole compounds have been investigated for their use in optical materials due to their unique light-emitting properties. They have potential applications in organic light-emitting diodes (OLEDs) and other photonic devices .
Antiviral Properties
Some benzothiazole derivatives have demonstrated antiviral activities, including against HIV. The exploration of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide in this context could contribute to the development of new antiviral medications .
Analgesic Effects
The analgesic properties of thiazole derivatives have been documented, suggesting their use in pain management. Further research into the specific mechanisms of action of benzothiazole compounds could lead to new pain-relieving drugs .
Antioxidant Capacity
Thiazoles are also known for their antioxidant capacity, which is important in combating oxidative stress in the body. This property could be beneficial in developing treatments for conditions caused by oxidative damage .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to exhibit antibacterial activity, potentially by interacting with bacterial membranes and regulating siderophore biosynthesis and heme regulation .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated that they showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Like all chemical compounds, its action, efficacy, and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS2/c21-15(11-6-2-1-3-7-11)20-17-19-13(10-22-17)16-18-12-8-4-5-9-14(12)23-16/h1-10H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCLDVJKWDDFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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